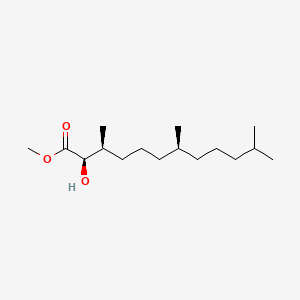![molecular formula C21H20 B14337357 2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene CAS No. 106913-99-9](/img/structure/B14337357.png)
2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenylbicyclo[331]nona-2,6-diene is a bicyclic compound characterized by its unique structure, which includes two phenyl groups attached to a bicyclo[331]nonadiene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene typically involves a multi-step process. One common method is the aldol condensation of cyclohex-2-en-1-ones with an additional carbonyl group in the side chain. This approach involves the use of a Mannich base and ethyl acetoacetate as key precursors . The reaction conditions often include acid-catalyzed aldol-crotonic condensation, which allows for the construction of the bicyclo[3.3.1]nonane system in a minimum number of steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and catalysts, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It can be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and the nature of the interactions with biological molecules. For example, its derivatives may inhibit or activate certain enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,36,7-Dibenzobicyclo[3.3.1]nona-2,6-diene-4,8-dione: This compound has a similar bicyclic structure but includes additional benzene rings and carbonyl groups.
9-Oxabicyclo[3.3.1]nona-2,6-diene: This compound features an oxygen atom in the bicyclic framework.
Uniqueness
2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene is unique due to its specific substitution pattern with phenyl groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
106913-99-9 |
|---|---|
Fórmula molecular |
C21H20 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
2,6-diphenylbicyclo[3.3.1]nona-2,6-diene |
InChI |
InChI=1S/C21H20/c1-3-7-16(8-4-1)20-13-11-19-15-18(20)12-14-21(19)17-9-5-2-6-10-17/h1-10,13-14,18-19H,11-12,15H2 |
Clave InChI |
LCCWHYICAHCEHC-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C2CC=C(C1C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



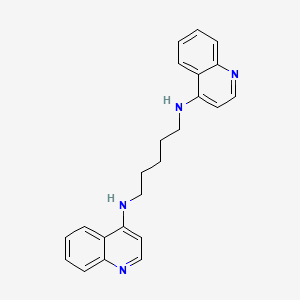
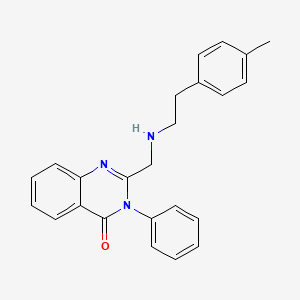
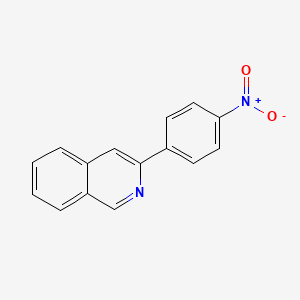

![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)
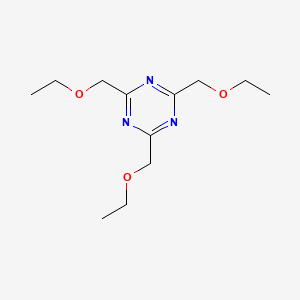
![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)


![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14337338.png)
![1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14337341.png)
